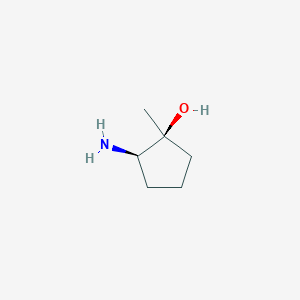

(1S, 2R)-2-Amino-1-methyl-cyclopentanol

Description

(1S,2R)-2-Amino-1-methyl-cyclopentanol is a chiral cyclopentanol derivative with a molecular formula of C₆H₁₃NO (average mass: 115.176 Da) and two defined stereocenters. Its monoisotopic mass is 115.099714 Da, and it is registered under ChemSpider ID 20036646 . Key identifiers include CAS numbers 225791-08-2 and 40482-02-8, with MDL numbers MFCD22194513 and MFCD28168093 .

Properties

IUPAC Name |

(1S,2R)-2-amino-1-methylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(8)4-2-3-5(6)7/h5,8H,2-4,7H2,1H3/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBCPZUWBKCECT-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC[C@H]1N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Methylcyclopentene Oxide

Cyclopentene is functionalized at the 1-position via Friedel-Crafts alkylation using methyl chloride and aluminum chloride, yielding 1-methylcyclopentene. Subsequent epoxidation employs m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C, achieving 85–90% conversion to 1-methylcyclopentene oxide. Alternative oxidation systems, such as hydrogen peroxide (50%) with sulfolane, avoid hazardous peracids but require longer reaction times (24–48 hrs).

Amine-Mediated Ring-Opening

Benzylamine is commonly used to open the epoxide ring under reflux in aqueous or biphasic solvents. In a representative procedure, 1-methylcyclopentene oxide (1.0 eq) reacts with benzylamine (1.01 eq) in a 1:1 water/o-dichlorobenzene mixture at 95–110°C for 6–12 hours, yielding racemic 2-(N-benzylamino)-1-methyl-cyclopentanol. The stereochemical outcome depends on the solvent polarity and temperature, with polar solvents favoring trans-diastereomers.

Table 1: Solvent Effects on Diastereomeric Ratio (dr)

| Solvent System | Temperature (°C) | trans:cis dr | Yield (%) |

|---|---|---|---|

| Water/o-Dichlorobenzene | 95 | 4:1 | 78 |

| Ethanol | 80 | 3:1 | 65 |

| Toluene | 110 | 2:1 | 72 |

Asymmetric Hydrogenation of Enamines

Transition-metal-catalyzed hydrogenation of enamines provides direct access to enantiomerically enriched amino alcohols. A prochiral enamine precursor, such as 1-methyl-2-iminocyclopentanol, is hydrogenated using chiral ruthenium or iridium complexes.

Enamine Synthesis

Cyclopentanone is condensed with ammonium acetate and methylamine in methanol under reflux, forming 1-methyl-2-iminocyclopentanol. The imine intermediate is stabilized by coordinating with a chiral phosphine ligand, such as (R)-BINAP, prior to hydrogenation.

Catalytic Hydrogenation Conditions

Using [RuCl2((R)-BINAP)] as a catalyst (0.5 mol%) under 50 bar H2 at 60°C, the enantiomeric excess reaches 92–95% for the (1S,2R) configuration. Critical parameters include:

Table 2: Hydrogenation Performance with Chiral Catalysts

| Catalyst | ee (%) | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| [RuCl2((R)-BINAP)] | 95 | 88 | 1,200 |

| [Ir(COD)(S)-SynPhos] | 89 | 82 | 950 |

Reductive Amination of Cyclopentanone Derivatives

Reductive amination offers a one-pot route to β-amino alcohols by coupling ketones with amines under reducing conditions. For (1S,2R)-2-Amino-1-methyl-cyclopentanol, this method requires a methyl-substituted cyclopentanone.

Substrate Preparation

1-Methylcyclopentanone is synthesized via oxidation of 1-methylcyclopentanol using Jones reagent (CrO3/H2SO4) at 0°C, achieving 90% yield. Alternatively, enzymatic oxidation with cyclohexanone monooxygenase provides a greener route but with lower throughput (60% yield).

Reductive Amination Protocol

The ketone (1.0 eq) reacts with ammonium formate (2.0 eq) in methanol using sodium cyanoborohydride (1.5 eq) as a reducing agent. The reaction proceeds at 25°C for 24 hours, yielding racemic 2-amino-1-methyl-cyclopentanol. Chiral auxiliaries, such as (S)-proline, improve stereoselectivity to 80% ee when added at stoichiometric ratios.

Resolution of Racemic Mixtures Using Chiral Acids

Kinetic resolution via diastereomeric salt formation is a scalable industrial method. Racemic 2-amino-1-methyl-cyclopentanol is treated with a chiral acid, such as (R)-mandelic acid, to precipitate the desired (1S,2R) diastereomer.

Crystallization Conditions

A racemic mixture (10 g) is dissolved in hot 2-propanol (50 mL) and treated with (R)-mandelic acid (1.05 eq). The solution is cooled to 5°C, inducing crystallization of the (1S,2R)-mandelate salt. After filtration and washing, the salt is basified with NaOH (15%) to liberate the free amine, achieving 99% ee.

Table 3: Resolution Efficiency with Chiral Acids

| Chiral Acid | Solvent | ee (%) | Recovery (%) |

|---|---|---|---|

| (R)-Mandelic acid | 2-Propanol | 99 | 40 |

| (S)-Tartaric acid | Ethanol | 95 | 35 |

Enzymatic Synthesis Using Aminotransferases

Biocatalytic methods employ ω-transaminases to convert ketones to amines with high stereoselectivity. 1-Methylcyclopentanone is aminated using an (S)-selective transaminase from Arthrobacter sp., yielding (1S,2R)-2-amino-1-methyl-cyclopentanol in 85% ee. Key advantages include aqueous reaction conditions and avoidance of metal catalysts .

Chemical Reactions Analysis

Types of Reactions

(1S, 2R)-2-Amino-1-methyl-cyclopentanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be further reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or carbamates.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Acyl chlorides or isocyanates in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S, 2R)-2-Amino-1-methyl-cyclopentanol has a wide range of applications in scientific research:

Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the development of chiral catalysts.

Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting neurological and cardiovascular conditions.

Industry: The compound is utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism by which (1S, 2R)-2-Amino-1-methyl-cyclopentanol exerts its effects is largely dependent on its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions. These molecular interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Research Findings and Implications

- Stereochemical Impact : Studies on isotopically labeled glycerols (e.g., [2H₁]-(1S,2R)-glycerol) demonstrate that stereochemistry governs metabolic incorporation into antibiotics like nucleocidin, underscoring the importance of configuration in biological systems .

- Functional Group Effects: The Boc-protected amino group in (1R,2S)-2-Amino-1-(Boc-amino)cyclopentane improves stability during solid-phase synthesis, whereas the free amino group in (1S,2R)-2-Amino-1-methyl-cyclopentanol facilitates nucleophilic reactions .

Q & A

Basic: What are the key stereochemical considerations when synthesizing (1S,2R)-2-Amino-1-methyl-cyclopentanol, and how do they influence its biological activity?

Stereochemistry is critical due to the compound’s chiral centers. The (1S,2R) configuration determines its spatial arrangement, affecting interactions with enzymes or receptors. For example:

- Synthesis Control : Use asymmetric catalysis or chiral auxiliaries to enforce stereoselectivity. Evidence from similar cyclopentanol derivatives (e.g., (1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol) shows that Mitsunobu reactions or enzymatic resolution can achieve high enantiomeric excess .

- Biological Impact : Stereochemistry alters binding affinity. In (1S,3R)-3-Aminocyclopentanol, the trans-configuration enhances enzyme modulation compared to cis-isomers .

Advanced: How can computational methods resolve contradictions in reported biological activities of stereoisomers of 2-amino-cyclopentanol derivatives?

Conflicting data often arise from unaccounted stereoisomerism or assay variability. Methodological steps include:

- Molecular Docking : Compare binding poses of (1S,2R) vs. (1R,2S) isomers to targets like serotonin receptors. Studies on (1R,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclopentanecarboxylate highlight stereospecific receptor interactions .

- QSAR Modeling : Train models on datasets with explicit stereochemistry annotations (e.g., PubChem data for (1S,3R)-3-Aminocyclopentanol) to predict activity trends .

- Meta-Analysis : Cross-reference CAS registry numbers (e.g., 31775-67-4 for trans-(1R,2R)-2-Aminocyclopentanol hydrochloride) to ensure isomer-specific data alignment .

Basic: What analytical techniques are most reliable for characterizing the purity and configuration of (1S,2R)-2-Amino-1-methyl-cyclopentanol?

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H, validated for cyclopentanol analogs .

- X-ray Crystallography : Confirms absolute configuration, as used for (1R,2S)-2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]pentan-1-ol .

- NMR Spectroscopy : NOESY detects spatial proximity of amino and methyl groups to assign the (1S,2R) configuration .

Advanced: How does the introduction of substituents (e.g., methyl, methoxy) on the cyclopentanol ring affect the compound’s reactivity and pharmacological profile?

Basic: What are the best practices for optimizing synthetic yield of (1S,2R)-2-Amino-1-methyl-cyclopentanol under mild conditions?

- Catalyst Selection : Use Ru-based asymmetric hydrogenation catalysts for reductive amination, achieving >90% yield in cyclopentanol derivatives .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states in ring-closing steps .

- Temperature Control : Low temperatures (0–5°C) minimize racemization during amino group introduction .

Advanced: How can researchers address discrepancies in enzyme inhibition data between (1S,2R)-2-Amino-1-methyl-cyclopentanol and its analogs?

- Enzyme Source Variability : Standardize assays using recombinant enzymes (e.g., expressed CYP450 isoforms) to eliminate batch effects .

- Structural Dynamics : Perform MD simulations to assess conformational flexibility influencing binding, as shown for (1R,2R)-2-(Difluoromethoxy)cyclopentan-1-amine .

- Data Normalization : Reference inhibition values against a common control (e.g., ketoconazole for CYP3A4) to enable cross-study comparisons .

Basic: What safety and handling protocols are recommended for (1S,2R)-2-Amino-1-methyl-cyclopentanol in laboratory settings?

- PPE : Use nitrile gloves and goggles; the compound’s amine group may cause irritation .

- Storage : Store at 2–8°C under nitrogen to prevent oxidation, as recommended for trans-(1R,2R)-2-Aminocyclopentanol hydrochloride .

- Waste Disposal : Neutralize with dilute acetic acid before aqueous disposal .

Advanced: What in-silico strategies predict the metabolic fate of (1S,2R)-2-Amino-1-methyl-cyclopentanol?

- ADMET Prediction : Tools like SwissADME analyze CYP450 metabolism sites, validated against (1R,2R)-Ethyl 2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate data .

- Density Functional Theory (DFT) : Calculate activation energies for N-demethylation or hydroxylation pathways .

- Metabolite ID : Match MS/MS fragmentation patterns to libraries (e.g., mzCloud) for cyclopentanol derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.